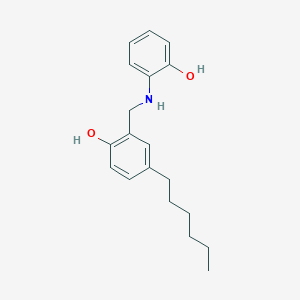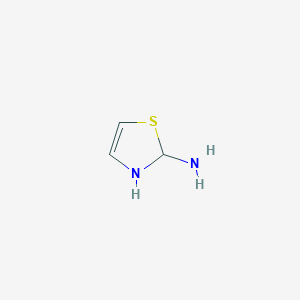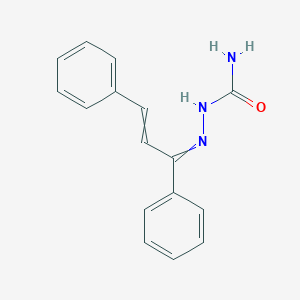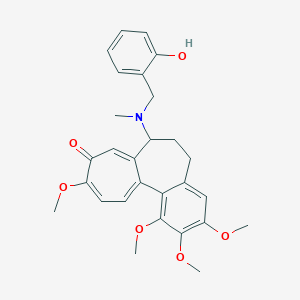
Diacétate de but-2-ène-1,4-diyle
Vue d'ensemble
Description
But-2-ene-1,4-diyl diacetate, also known as 2-butene-1,4-diyl diacetate, is an organic compound with the molecular formula C8H12O4. It is a diester derived from but-2-ene-1,4-diol and acetic acid. This compound is characterized by its colorless to yellow sticky oil to semi-solid or liquid form .
Applications De Recherche Scientifique
But-2-ene-1,4-diyl diacetate has several applications in scientific research:
Biology and Medicine:
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
Target of Action
But-2-ene-1,4-diyl diacetate is a chemical compound with the molecular formula C8H12O4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is synthesized through the esterification reaction of 1,4-butanediol with acetic anhydride . The reaction generally occurs under anhydrous and oxygen-free conditions, catalyzed by an acid, at room temperature or slightly higher .
Action Environment
The action of But-2-ene-1,4-diyl diacetate may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is stored in a sealed, dry environment at 2-8°C . Moreover, its efficacy could be influenced by the presence of oxygen, as its synthesis requires an oxygen-free environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: But-2-ene-1,4-diyl diacetate is typically synthesized through the esterification of but-2-ene-1,4-diol with acetic anhydride. The reaction is catalyzed by an acid catalyst under anhydrous conditions. The reaction temperature is usually maintained at room temperature or slightly higher to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of but-2-ene-1,4-diyl diacetate follows similar principles but on a larger scale. The process involves the use of large reactors where but-2-ene-1,4-diol and acetic anhydride are mixed in the presence of an acid catalyst. The reaction mixture is then heated to facilitate the esterification process, and the product is purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: But-2-ene-1,4-diyl diacetate undergoes various chemical reactions, including:
Isomerization: The compound can be isomerized using catalysts such as Grubbs G2 and Hoveyda-Grubbs HG2, leading to rapid isomerization with high yields.
Hydrolysis: The ester bonds in but-2-ene-1,4-diyl diacetate can be hydrolyzed to yield but-2-ene-1,4-diol and acetic acid.
Common Reagents and Conditions:
Isomerization: Catalysts like Grubbs G2 and Hoveyda-Grubbs HG2 in solvents such as benzotrifluoride (BTF) or dichloromethane (DCM).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Major Products Formed:
Isomerization: Isomerized forms of but-2-ene-1,4-diyl diacetate.
Hydrolysis: But-2-ene-1,4-diol and acetic acid.
Comparaison Avec Des Composés Similaires
But-2-ene-1,4-diol diacetate (cis and trans isomers): These isomers have similar structures but differ in the spatial arrangement of their atoms.
But-2-ene-1,4-diol: The parent diol compound from which but-2-ene-1,4-diyl diacetate is derived.
Uniqueness: But-2-ene-1,4-diyl diacetate is unique due to its specific esterification pattern and its reactivity in metathesis reactions. Its ability to undergo rapid isomerization and polymerization makes it valuable in synthetic and industrial chemistry .
Propriétés
IUPAC Name |
[(E)-4-acetyloxybut-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUAUHWZIKOMFC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-75-5 | |
| Record name | 1,4-Diacetoxy-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of But-2-ene-1,4-diyl diacetate in the context of olefin metathesis reactions?
A1: But-2-ene-1,4-diyl diacetate serves as a model substrate for studying isomerization reactions catalyzed by Grubbs' catalysts (specifically G2 and HG2) in the field of olefin metathesis []. Researchers used it to compare the efficiency of benzotrifluoride (BTF) as a greener alternative solvent to the traditional dichloromethane (DCM).
Q2: How does the choice of solvent, benzotrifluoride (BTF) versus dichloromethane (DCM), impact the isomerization of But-2-ene-1,4-diyl diacetate?
A2: Research [] demonstrated that using BTF as a solvent for the isomerization of But-2-ene-1,4-diyl diacetate, catalyzed by G2 and HG2 catalysts, resulted in significantly faster initial reaction rates compared to DCM. This faster reaction led to high yields of the isomerized product in a shorter time frame, highlighting the potential of BTF as a more environmentally friendly alternative to DCM in olefin metathesis reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)

![S-[2-(Dimethylamino)ethyl] ethanethioate](/img/structure/B97198.png)


![Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane](/img/structure/B97202.png)



![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
